molecular formula C3H4Cl2O2S B1425875 3-Chloroprop-2-ene-1-sulfonyl chloride CAS No. 859056-31-8

3-Chloroprop-2-ene-1-sulfonyl chloride

Cat. No. B1425875
M. Wt: 175.03 g/mol
InChI Key: OZTXHUAINKWGIO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroprop-2-ene-1-sulfonyl chloride, also known by its CAS Number 859056-31-8, is a sulfonic acid chloro derivative compound . It has a molecular weight of 175.03 .


Molecular Structure Analysis

The molecular formula of 3-Chloroprop-2-ene-1-sulfonyl chloride is C3H4Cl2O2S . The InChI code is 1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+ .

Scientific Research Applications

  • Molecular and Vibrational Analysis : 3-Chloroprop-2-ene-1-sulfonyl chloride has been studied for its molecular structure and vibrational behavior. Experimental and theoretical studies, including IR and Raman spectra, have been conducted to understand its molecular and vibrational properties (Galván et al., 2017).

  • Solid-Phase Synthesis Applications : It is used in solid-phase synthesis, particularly in the preparation of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support and reacting them with p-toluenesulfonyl isocyanate (Holte et al., 1998).

  • Spectral and Quantum-Chemical Studies : The compound has been a subject of spectral and quantum-chemical studies. For instance, its reactions with acetylacetone have been explored using UV and IR spectroscopy, providing insights into its thermodynamic and kinetic characteristics (Sinegovskaya et al., 2014).

  • Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides : The compound is involved in the oxidation of heteroaromatic thiols to sulfonyl chlorides. This process is significant in synthesizing sulfonyl fluorides, which are useful in various chemical applications (Wright et al., 2006).

  • Visible-Light-Initiated Regioselective Sulfonylation/Cyclization : The compound is utilized in eco-friendly strategies for visible-light-initiated regioselective sulfonylation and cyclization of 1,6-enynes. This method is notable for its excellent regioselectivity and mild reaction conditions (Meng et al., 2020).

  • Desulfinylative C-C Allylation Reactions : It serves as an electrophilic partner in iron-catalyzed desulfinylative cross-coupling reactions with different Grignard reagents. This approach is crucial in synthesizing various organic compounds (Volla et al., 2009).

  • Friedel-Crafts Sulfonylation in Ionic Liquids : The compound is used in Friedel-Crafts sulfonylation reactions, which are enhanced in certain ionic liquids. This method is essential for producing diaryl sulfones under ambient conditions (Nara et al., 2001).

Safety And Hazards

The safety data sheet for 3-Chloroprop-2-ene-1-sulfonyl chloride indicates that it may cause an allergic skin reaction and serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

(E)-3-chloroprop-2-ene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTXHUAINKWGIO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroprop-2-ene-1-sulfonyl chloride

CAS RN

859056-31-8
Record name 3-chloroprop-2-ene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroprop-2-ene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloroprop-2-ene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chloroprop-2-ene-1-sulfonyl chloride
Reactant of Route 4
3-Chloroprop-2-ene-1-sulfonyl chloride
Reactant of Route 5
3-Chloroprop-2-ene-1-sulfonyl chloride
Reactant of Route 6
3-Chloroprop-2-ene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.